N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-iodo-1,3,4-thiadiazole-2-amine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted thiadiazole derivative, while coupling reactions would result in biaryl or alkyne-linked products .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound and its derivatives have been evaluated for their insecticidal and fungicidal activities.
Materials Science: Thiadiazole derivatives are used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer properties.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Exhibits selective activity against certain cancer cell lines.
Acetazolamide: A well-known diuretic that contains a 1,3,4-thiadiazole ring.
Uniqueness
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is unique due to the presence of the iodine atom, which can be easily substituted to create a wide range of derivatives. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C7H10IN3OS |
---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
N-(5-iodo-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H10IN3OS/c1-7(2,3)4(12)9-6-11-10-5(8)13-6/h1-3H3,(H,9,11,12) |
InChI Key |
JUCQONFSPFSAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)I |
Origin of Product |
United States |
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